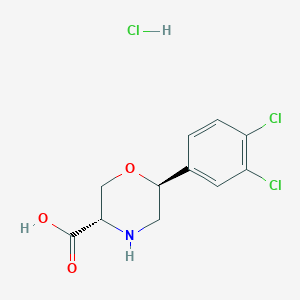
(3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the late 1970s by researchers at Merck & Co., Inc. and has since been extensively studied for its potential use in treating a variety of neurological and psychiatric disorders.
Mécanisme D'action
As a non-competitive antagonist of the NMDA receptor, (3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride binds to a specific site on the receptor and blocks the flow of ions through the channel. This results in a decrease in the excitatory signaling mediated by the receptor, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
(3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride has been shown to have a number of biochemical and physiological effects in animal models and in vitro systems. These include alterations in synaptic plasticity, changes in gene expression, and modulation of neurotransmitter release. Additionally, (3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride has been shown to induce a state of hyperactivity in rodents, which has been proposed as a model for schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride in lab experiments is its potency and specificity as an NMDA receptor antagonist. This allows for precise manipulation of the receptor and its downstream signaling pathways. However, the effects of (3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride can be highly context-dependent and may not always accurately reflect the physiological or pathological processes being studied.
Orientations Futures
There are a number of potential future directions for research on (3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride and the NMDA receptor. These include investigating its potential use as a therapeutic agent for neurological and psychiatric disorders, exploring its role in the development of addiction and tolerance to drugs of abuse, and further elucidating the complex signaling pathways downstream of the receptor. Additionally, there is ongoing research into the development of more selective NMDA receptor antagonists that may have fewer off-target effects than (3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride.
Méthodes De Synthèse
(3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride is typically synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-bromoacetyl bromide to form 3,4-dichloro-N-(2-bromoacetyl)aniline. This compound is then reacted with morpholine to form (3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid, which is subsequently converted to the hydrochloride salt form.
Applications De Recherche Scientifique
(3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride has been widely used in scientific research to investigate the role of the NMDA receptor in a variety of physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, (3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid hydrochloride has been used to study the mechanisms underlying learning and memory, as well as the development of addiction and tolerance to drugs of abuse.
Propriétés
IUPAC Name |
(3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3.ClH/c12-7-2-1-6(3-8(7)13)10-4-14-9(5-17-10)11(15)16;/h1-3,9-10,14H,4-5H2,(H,15,16);1H/t9-,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFQHHKTMHOONH-BAUSSPIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(N1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC[C@H](N1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

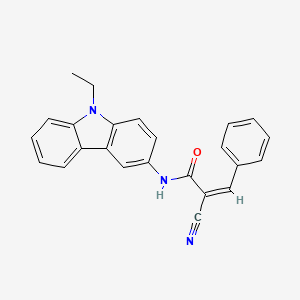
![Methyl 3-[(3-bromophenyl)methoxy]propanoate](/img/structure/B2631193.png)
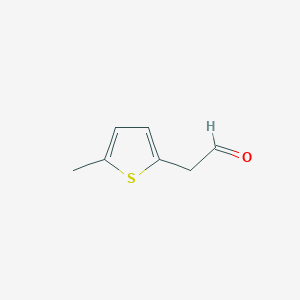
![Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate](/img/structure/B2631195.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2631199.png)
![2-(3-(phenylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2631201.png)
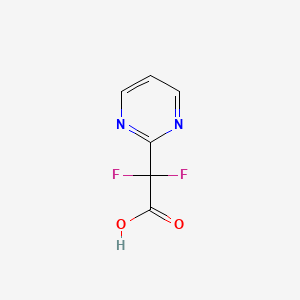
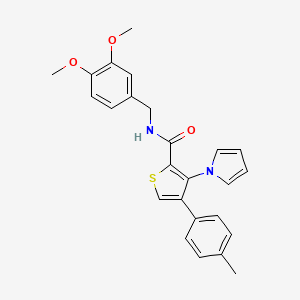
![10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2631206.png)
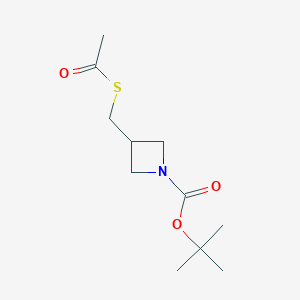
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2631208.png)

![N-(3,3-diethoxypropyl)-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2631211.png)